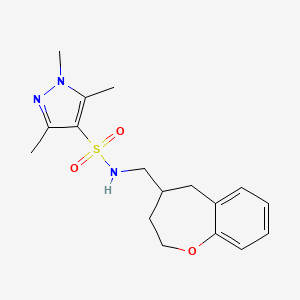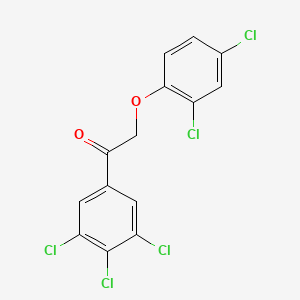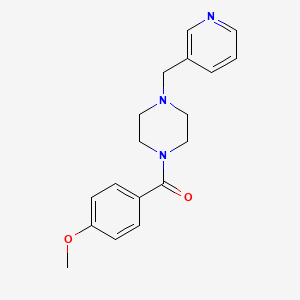![molecular formula C16H20N4O2 B5663284 1-[3-(diethylamino)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5663284.png)
1-[3-(diethylamino)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Chromenes and triazoles derivatives are synthesized through various chemical reactions. For instance, the preparation of 2-substituted chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines involves reactions with diethylamino components, highlighting the versatility of chromenes as scaffolds for synthesizing complex heterocyclic compounds with potential biological activities (El-Agrody, Sabry, & Motlaq, 2011). The construction of novel heteroannulated compounds through reactions with hydrazinyl precursors further demonstrates the synthetic utility of chromene derivatives (Allehyani, 2022).
Molecular Structure Analysis
The molecular structures of chromene derivatives are elucidated using various spectroscopic techniques, including IR, UV, 1H NMR, 13C NMR, and MS data. These techniques are essential for confirming the structures of newly synthesized chromene and triazole derivatives, ensuring their correct identification and potential application in further studies (El-Agrody et al., 2011).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, leading to the synthesis of compounds with diverse biological activities. For example, the reaction of chromeno[2,3-d]pyrimidines with different reagents yields novel triazolo and thiadiazoles linked chromeno pyridine derivatives, showcasing the chemical versatility and reactivity of the chromene core (Ibrahim et al., 2023).
Physical Properties Analysis
The physical properties of chromene derivatives, including their crystalline structures, can be characterized through X-ray diffraction analysis. This analysis provides insights into the arrangement of atoms within the molecules and the overall molecular geometry, which is crucial for understanding the compound's reactivity and interaction with biological targets (Ashraf, Gainsford, & Kay, 2012).
Propriétés
IUPAC Name |
1-[3-(diethylamino)propyl]chromeno[3,4-d]triazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-3-19(4-2)10-7-11-20-15-12-8-5-6-9-13(12)22-16(21)14(15)17-18-20/h5-6,8-9H,3-4,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCUOEFNJWJJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(C(=O)OC3=CC=CC=C32)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-phenylpropyl)-8-(tetrahydro-3-furanylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663204.png)
![(4-{[methyl(4-methylpyrimidin-2-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5663205.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B5663212.png)

![1-(3-methoxypropanoyl)-4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5663235.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5663236.png)
![2-{[(4-methoxyphenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5663238.png)
![4-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5663239.png)
![2-{3-[(7-ethyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenoxy}acetamide](/img/structure/B5663254.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5663257.png)

![1-[2-(2-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B5663269.png)
![2-pyridinyl{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}methanol](/img/structure/B5663273.png)
